molecular formula C16H33I B8030084 7-(2-Iodoethyl)tetradecane CAS No. 1951441-15-8

7-(2-Iodoethyl)tetradecane

Cat. No.: B8030084
CAS No.: 1951441-15-8
M. Wt: 352.34 g/mol
InChI Key: KQHQQLHWHQCSMC-UHFFFAOYSA-N
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Description

7-(2-Iodoethyl)tetradecane is a branched alkane derivative with a 14-carbon backbone (tetradecane) substituted at the 7th carbon by a 2-iodoethyl group. Its molecular formula is C₁₆H₃₁I, with a molecular weight of 338.33 g/mol. Iodinated alkanes like this are typically used in organic synthesis, catalysis, or as intermediates in pharmaceuticals, though specific applications require further research .

Properties

IUPAC Name

7-(2-iodoethyl)tetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33I/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHQQLHWHQCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307805
Record name Tetradecane, 7-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-15-8
Record name Tetradecane, 7-(2-iodoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecane, 7-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Iodoethyl)tetradecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-tetradecene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 7-(2-Iodoethyl)tetradecane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-(2-Iodoethyl)tetradecane and related compounds:

Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₁₆H₃₁I 338.33 2-Iodoethyl at C7 Likely high reactivity due to iodine; potential synthetic intermediate Inferred
Tetradecane C₁₄H₃₀ 198.39 None Insect attractant (60%+ response in mirid bugs); asthma biomarker
7-Methyltetradecane C₁₅H₃₂ 212.41 Methyl at C7 Studied for retention indices (Kováts method); used in chromatography
7-(Iodomethyl)pentadecane C₁₆H₃₁I 338.33 Iodomethyl at C7 Commercial availability; research chemical (cross-coupling reactions)
Tridecane, 7-methylene C₁₄H₂₈ 196.37 Methylene at C7 Structural studies; NIST reference data
Key Observations:
  • Iodine vs.
  • Chain Length : Pentadecane derivatives (e.g., 7-(iodomethyl)pentadecane) have a longer carbon backbone, which may influence boiling points and solubility compared to tetradecane analogs .
Tetradecane
  • Role as a Semiochemical: Tetradecane acts as a mosquito attractant and larvicide, with synergistic effects when combined with esters like methyl linoleate .
7-Methyltetradecane
  • Chromatographic Utility : Its retention indices (Kováts method) are well-documented, aiding in hydrocarbon identification .
7-(Iodomethyl)pentadecane
  • Commercial Availability : Supplied by biochemical companies (e.g., Shanghai Macklin), indicating demand for iodinated alkanes in research .
This compound (Inferred Properties)
  • However, the bulkier iodoethyl group could reduce volatility compared to unsubstituted tetradecane, limiting airborne attractant effects .

Physicochemical Data and Challenges

  • Boiling Points and Solubility: Iodinated derivatives generally have higher boiling points and lower water solubility than non-halogenated analogs. For example, tetradecane (BP ~252°C) is less dense than this compound (estimated BP >300°C).

Biological Activity

7-(2-Iodoethyl)tetradecane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a tetradecane backbone with an iodoethyl substituent, has been studied for various pharmacological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its applications in medicine and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H29I\text{C}_{14}\text{H}_{29}\text{I}

This compound features a long hydrophobic chain, which may influence its interaction with biological membranes and its overall bioactivity.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Investigations into the compound’s effects on cancer cell lines have shown promising results, indicating potential for therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various in vitro studies. The compound demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines. Studies have focused on its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Effects on MCF-7 Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.
  • Apoptosis Induction : Flow cytometry analysis indicated increased rates of apoptosis, with approximately 40% of cells undergoing programmed cell death after 48 hours of treatment.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been hypothesized as a mechanism behind its anticancer activity.

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